1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

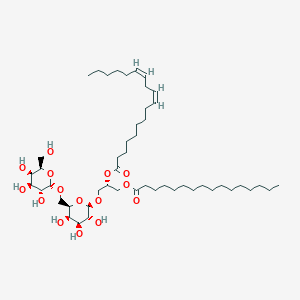

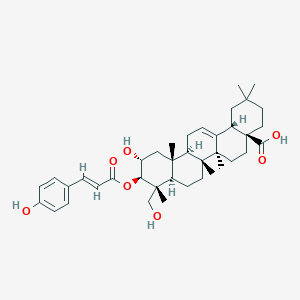

“1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is a synthetic organic compound with the CAS Number: 207557-35-5 . It is a white to yellow solid at room temperature . This compound is a key intermediate for synthesizing vildagliptin and alagliptin .

Synthesis Analysis

The synthesis of “1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” can be achieved from L-proline via the processes of N-chloroacetion, cabboxyl amination, and carboxamide dehydration . The reaction of L-proline with chloroacetyl chloride is followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis

The molecular formula of “1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is C7H9ClN2O, and its molecular weight is 172.61 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” include N-chloroacetion, cabboxyl amination, and carboxamide dehydration . The reaction of L-proline with chloroacetyl chloride is followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Physical And Chemical Properties Analysis

“1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is a white to yellow solid at room temperature . Its density is predicted to be 1.27±0.1 g/cm3 . The compound’s melting point is 52-53 °C, and its boiling point is predicted to be 363.1±37.0 °C .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

“1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is a key intermediate for the synthesis of many DPP-IV inhibitors including NVP-LAF237 that are presently under various stages of development . The synthesized pyrrolidine derivative was utilized to prepare DPP-IV inhibitor Vildagliptin . The presence of the nitrile on the five-membered ring provides reversible and nanomolar inhibition of DPP-IV and chemical stability adequate for oral administration .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile involves the reaction of 2-pyrrolidinone with chloroacetyl chloride followed by reaction with sodium cyanide.", "Starting Materials": [ "2-pyrrolidinone", "Chloroacetyl chloride", "Sodium cyanide", "Anhydrous ether", "Anhydrous sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-pyrrolidinone in anhydrous ether and cool the solution to 0°C.", "Step 2: Slowly add chloroacetyl chloride to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add anhydrous sodium sulfate to the reaction mixture and filter the solution.", "Step 5: Concentrate the filtrate under reduced pressure to obtain 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile.", "Step 6: Dissolve the obtained product in anhydrous ether and add sodium cyanide to the solution.", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Add anhydrous sodium sulfate to the reaction mixture and filter the solution.", "Step 9: Concentrate the filtrate under reduced pressure to obtain the final product." ] } | |

CAS-Nummer |

207557-30-5 |

Produktname |

1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |

Molekularformel |

C7H9ClN2O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the significance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in pharmaceutical chemistry?

A: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key building block in the synthesis of Vildagliptin. [, , , , ]. This drug acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, ultimately helping to regulate blood sugar levels in individuals with type 2 diabetes [].

Q2: What are the common synthetic routes for producing (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: Several methods exist for synthesizing this compound. The most common approaches involve using L-proline as the starting material. One route involves N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid group to a nitrile [, , , , , ]. Another method utilizes (S)-2-cyanopyrrolidine tosylate as the starting material, reacting it with chloroacetyl chloride in the presence of an aprotic organic solvent and an organic base [].

Q3: Are there efforts to improve the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: Researchers are actively seeking ways to optimize the synthesis of this compound. One study reported a novel method utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methyl morpholine, resulting in an improved yield of Vildagliptin [].

Q4: How is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile characterized?

A: Various techniques, including 1H NMR and MS, are used to confirm the structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates during synthesis [, ].

Q5: What is the role of 3-aminoadamantanol in the context of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?

A: 3-Aminoadamantanol is another crucial building block that reacts with (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in the final step of Vildagliptin synthesis [, , , ]. Efficient synthesis methods for 3-aminoadamantanol, often starting from 1-aminoadamantane hydrochloride, have also been explored to optimize Vildagliptin production [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.